2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-10-4-2-9(3-5-10)8-11-12(17)16-7-1-6-15-13(16)18-11/h2-5,11H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFAEVVRAIZJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=O)C(S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the thiazolo[3,2-a]pyrimidine scaffold with various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes ensuring high yield, purity, and cost-effectiveness of the reagents and conditions used.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidinone derivatives exhibit structural diversity, primarily through substitutions at the 2-, 5-, and 7-positions. Below is a detailed comparison of the target compound with key analogs:
Structural Features and Substituent Effects
Key Observations :
- The 4-fluorobenzyl group in the target compound balances lipophilicity and electronic effects, unlike bulkier methoxy or thiophene substituents in analogs .
SAR Insights :
- Fluorine’s electronegativity enhances hydrogen bonding with target proteins, improving affinity .
- Saturation at the 6,7-position may reduce metabolic oxidation, enhancing plasma stability .
Patent and Application Landscape
- Patent highlights 6-benzylidene derivatives for antimicrobial use, suggesting the target compound’s 4-fluorobenzyl group could be patented for similar or novel indications .
- discloses 2-substituted benzylidene analogs as kinase inhibitors, underscoring the therapeutic relevance of the thiazolopyrimidinone scaffold .
Biological Activity
2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the biological significance of this compound, particularly its antibacterial and cytotoxic properties.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. For instance:
- Against Escherichia coli : The compound showed an inhibitory effect with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Against Staphylococcus aureus : An MIC of 16 µg/mL was recorded, indicating strong antibacterial properties.
These findings suggest that the compound may serve as a potential lead in the development of new antibacterial agents.
Cytotoxic Activity
In addition to its antibacterial properties, the compound has also been tested for cytotoxicity against cancer cell lines. Notably:
- Leukemia HL-60 Cells : The compound exhibited cytotoxicity with an IC50 value of 158.5 ± 12.5 µM. This level of activity indicates that it could be further explored as a candidate for leukemia treatment.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Measurement | Result |
|---|---|---|---|
| Antibacterial | Escherichia coli | MIC (µg/mL) | 32 |
| Antibacterial | Staphylococcus aureus | MIC (µg/mL) | 16 |
| Cytotoxic | HL-60 Leukemia Cells | IC50 (µM) | 158.5 ± 12.5 |
Case Study: Antibacterial Testing
A study conducted by researchers involved synthesizing several derivatives of thiazolo[3,2-a]pyrimidine compounds and testing their biological activities. Among these derivatives, this compound was identified as one of the most potent against both E. coli and S. aureus. The study utilized standard agar diffusion methods to assess the antibacterial efficacy and confirmed the results through statistical analysis.
Case Study: Cytotoxicity Assessment
In another investigation focused on cancer therapies, this compound was evaluated for its ability to induce apoptosis in HL-60 cells. The results indicated that treatment with the compound led to significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells after exposure to various concentrations of the compound.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one?
A common method involves condensation of 4-fluorobenzylamine with thiazolo[3,2-a]pyrimidinone precursors under acidic conditions. For example, refluxing with chloroacetic acid, sodium acetate, and acetic anhydride, followed by aldehyde addition to form the benzylidene moiety, yields derivatives with >85% purity after recrystallization . Optimize reaction time (2–12 hours) and stoichiometry to avoid byproducts like uncyclized intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700–1720 cm⁻¹ and aromatic C-H bends .
- NMR : Use and NMR to verify the thiazolo[3,2-a]pyrimidine scaffold, fluorobenzyl substituents (e.g., aromatic protons at δ 7.2–7.6 ppm), and dihydro regions (e.g., methylene protons at δ 2.4–3.8 ppm) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) confirms molecular ion peaks (e.g., m/z 319.09 for CHFNOS) .
Q. What in vitro assays are used for preliminary biological activity screening?
Screen for anticancer activity using MTT assays on cell lines (e.g., HeLa, MCF-7). Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) show IC values <10 µM, likely due to enhanced DNA intercalation or kinase inhibition . Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (e.g., caspase-3 activation).
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic profile?
- Lipophilicity : Introduce methyl or methoxy groups to the benzylidene moiety to improve membrane permeability (logP optimization) .
- Metabolic Stability : Replace the 4-fluorobenzyl group with a 4-trifluoromethyl analog to reduce CYP450-mediated oxidation .
- Solubility : Incorporate polar substituents (e.g., sulfonamides) on the pyrimidine ring while monitoring activity retention .
Q. How to resolve contradictions in pharmacological data across studies?
Discrepancies in IC values may arise from assay conditions (e.g., serum concentration, incubation time). For example, Selvam et al. (2012) reported variability in anticancer activity due to differences in cell line doubling times . Standardize protocols (e.g., 24-hour serum starvation pre-treatment) and validate using orthogonal assays (e.g., clonogenic survival) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Model interactions with targets like EGFR or tubulin using AutoDock Vina. The 4-fluorobenzyl group shows π-π stacking with EGFR’s Phe723 residue .
- QSAR : Develop regression models correlating substituent electronegativity (Hammett σ values) with cytotoxicity .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .
Q. How to design in vivo studies for evaluating neuroprotective or anticancer efficacy?
- Animal Models : Use xenograft mice (e.g., HT-29 colon cancer) for antitumor studies. Administer 50 mg/kg orally daily for 21 days; monitor tumor volume and toxicity (AST/ALT levels) .
- BBB Penetration : For neuroprotective applications, modify logD to ~2.5 and assess brain-plasma ratio via LC-MS/MS in Sprague-Dawley rats .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates .
- Data Reproducibility : Replicate spectral data across ≥3 batches and report mean ± SD for biological assays .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
